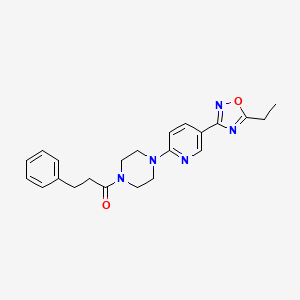
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- EPPT zeigt vielversprechende Antitumor-Effekte. Forscher haben seine Fähigkeit untersucht, das Tumorwachstum zu hemmen, indem sie spezifische Signalwege angreifen, die an Zellproliferation und Überleben beteiligt sind . Weitere Studien untersuchen sein Potenzial als Chemotherapeutikum oder in Kombination mit bestehenden Medikamenten.
- Die neuroprotektiven Eigenschaften von EPPT haben Aufmerksamkeit erregt. Es kann oxidativen Stress, Entzündungen und neuronale Schäden mindern. Forscher untersuchen seine Rolle bei Erkrankungen wie Alzheimer, Parkinson und ischämischem Schlaganfall . Das Verständnis seiner Mechanismen könnte zu neuartigen Therapieansätzen führen.
Antitumor-Eigenschaften
Neuroprotektion und neurodegenerative Erkrankungen
Biologische Aktivität
The compound 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological properties:
- Oxadiazole ring : Known for diverse biological activities.
- Pyridine moiety : Enhances pharmacological properties.
- Piperazine ring : Often associated with various therapeutic effects.
The overall structure can be represented as follows:
| Component | Structure |
|---|---|
| Oxadiazole | Oxadiazole |
| Pyridine | Pyridine |
| Piperazine | Piperazine |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The presence of the oxadiazole and pyridine rings enhances interaction with microbial targets.
| Activity Type | Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial cell wall synthesis |
| Antifungal | Disrupts fungal cell membrane integrity |
Anticancer Activity
Research has shown that the compound may possess anticancer properties. Its mechanism is believed to involve the induction of apoptosis in cancer cells.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis through mitochondrial pathway |
The mechanism of action involves interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Key Molecular Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Binding : It may interact with specific receptors, altering signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole or pyridine moieties can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituents on oxadiazole | Increased antimicrobial potency |
| Variations in piperazine structure | Altered receptor affinity |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Study A : Investigated the antimicrobial effects of similar oxadiazole derivatives, finding significant inhibition against Gram-positive bacteria.
- Study B : Focused on the anticancer properties of pyridine-containing compounds, demonstrating efficacy in various cancer cell lines.
Eigenschaften
IUPAC Name |
1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-20-24-22(25-29-20)18-9-10-19(23-16-18)26-12-14-27(15-13-26)21(28)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,2,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNESJONVRAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














